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Benzene, 1,2,4-tribromo-5-ethenyl-

Polymer Chemistry Reaction Kinetics Process Optimization

Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0), also known as 2,4,5-tribromostyrene, is a brominated aromatic hydrocarbon monomer. As a reactive flame retardant, its vinyl group allows it to be copolymerized into polymer backbones, imparting permanent flame retardancy without the phase separation issues associated with additive flame retardants.

Molecular Formula C8H5Br3
Molecular Weight 340.84 g/mol
CAS No. 24162-65-0
Cat. No. B8656901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2,4-tribromo-5-ethenyl-
CAS24162-65-0
Molecular FormulaC8H5Br3
Molecular Weight340.84 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1Br)Br)Br
InChIInChI=1S/C8H5Br3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2
InChIKeyZFYXTBYFHIVKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0) 2,4,5-Tribromostyrene Monomer Procurement Overview


Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0), also known as 2,4,5-tribromostyrene, is a brominated aromatic hydrocarbon monomer. As a reactive flame retardant, its vinyl group allows it to be copolymerized into polymer backbones, imparting permanent flame retardancy without the phase separation issues associated with additive flame retardants [1]. The compound features a theoretical bromine content of approximately 70.3% by weight [2], which is critical for achieving high-efficiency flame retardancy in styrenic, acrylic, and other unsaturated resin systems [3].

Benzene, 1,2,4-tribromo-5-ethenyl- Why Substitution with Unverified Analogs Fails in Flame Retardant Procurement


The performance of reactive flame retardants is exquisitely sensitive to monomer structure. While many brominated monomers exist, their polymerization kinetics, copolymerization compatibility, and resultant polymer properties differ drastically. The 2,4,5-tribromo substitution pattern on styrene is not arbitrary; it directly influences reactivity ratios and thermal behavior. Substituting a different isomer like 2,4,6-tribromostyrene or a lower brominated analog such as 4-bromostyrene can lead to significantly different polymerization rates, unpredictable copolymer composition, or altered thermal stability of the final flame-retarded polymer [1]. This variability precludes simple 'drop-in' replacement and necessitates validation of the specific 2,4,5-isomer for process consistency and end-product performance [2].

Benzene, 1,2,4-tribromo-5-ethenyl- Quantifiable Differentiation Evidence for Scientific Procurement


Accelerated Thermal Polymerization Kinetics of 2,4,5-Tribromostyrene vs. Styrene and Dibromostyrene

The rate of thermal polymerization of 2,4,5-tribromostyrene is markedly higher than that of styrene and dibromostyrene mixtures. The established order of polymerization rates in solution is: 2,4,5-tribromostyrene > 2,4- and 3,4-dibromostyrene ≫ styrene [1]. This kinetic advantage reduces processing time and energy consumption in bulk or solution polymerization processes.

Polymer Chemistry Reaction Kinetics Process Optimization

Defined Radical Polymerization Kinetics of 2,4,5-Tribromostyrene in Solvent Systems

The initial polymerization rate of 2,4,5-tribromostyrene (TBS) has been quantitatively characterized at 60°C with AIBN initiator. The rate equations differ significantly between toluene and dioxane. In toluene: Rp = 8.08×10⁻⁴ [TBS]¹·³⁹ [AIBN]⁰·⁴⁹; in dioxane: Rp = 3.05×10⁻³ [TBS]¹·¹⁷ [AIBN]⁰·⁷⁴ [1]. The overall activation energies (Ea) were 24.5 kcal mol⁻¹ in toluene and 22.3 kcal mol⁻¹ in dioxane [1].

Radical Polymerization Kinetic Modeling Process Control

Copolymerization Reactivity Ratios of 2,4,5-Tribromostyrene with Styrene and Acrylonitrile

The monomer reactivity ratios for copolymerization with styrene (St) are r₁(TBSt) = 1.035 ± 0.164 and r₂(St) = 0.150 ± 0.057. For acrylonitrile (AN), the ratios are r₁(TBSt) = 2.445 ± 0.270 and r₂(AN) = 0.133 ± 0.054 [1]. These values indicate that 2,4,5-tribromostyrene is more reactive than both styrene and acrylonitrile, leading to copolymers with a compositional drift that favors early incorporation of the flame-retardant monomer.

Copolymerization Reactivity Ratios Polymer Design

Thermal Stability of 2,4,5-Tribromostyrene Copolymers

Copolymers derived from 2,4,5-tribromostyrene and styrene exhibit thermal stabilities comparable to neat polystyrene, as determined by thermogravimetric analysis (TGA) [1]. This is a significant advantage over some brominated flame retardants that can compromise the thermal integrity of the host polymer. Notably, the glass transition temperature (Tg) of these copolymers increases markedly with increasing TBSt content [1], enhancing the polymer's dimensional stability at elevated temperatures.

Thermal Analysis Polymer Stability Flame Retardancy

Flame Retardancy Performance in Polyurethane Foams

Polymer polyols containing 2,4,5-tribromostyrene (TBS) demonstrate improved flame retardant properties in polyurethane foams. Specifically, replacing conventional styrene-acrylonitrile (SAN) polymer polyols with TBS/acrylonitrile polymer polyols enables polyurethane foams to pass the rigorous British Standard 5852, Part 2, Ignition Source 5 Combustion Test [1]. Furthermore, these formulations exhibit better ASTM E-906 heat release values without requiring solid fillers like melamine or aluminum trihydrate [1].

Polyurethane Foam Flame Retardancy Material Testing

Optical Clarity and Refractive Index Enhancement in PMMA Copolymers

In poly(methyl methacrylate) (PMMA) copolymers, the incorporation of tribromostyrene (along with other selected brominated monomers) is explicitly noted to retain excellent transparency while simultaneously increasing the refractive index [1]. This is a critical differentiator from additive-type flame retardants, which typically scatter light and render the polymer opaque. The increased refractive index is highly desirable for optical applications such as lenses and optical fibers [1].

Optical Materials Refractive Index Transparent Polymers

Benzene, 1,2,4-tribromo-5-ethenyl- Recommended Research and Industrial Application Scenarios


Synthesis of High-Performance Flame-Retardant Polystyrene and HIPS

Use 2,4,5-tribromostyrene as a reactive comonomer for the bulk or solution polymerization of styrene to create inherently flame-retardant polystyrene (PS) or high-impact polystyrene (HIPS). Its high reactivity ratio relative to styrene (r₁/r₂ ≈ 6.9) ensures efficient incorporation into the polymer chain, and the resulting copolymers exhibit thermal stability comparable to unmodified PS [1]. This approach addresses the environmental and mechanical property drawbacks associated with legacy additive flame retardants like decabromodiphenyl ether [2].

Formulation of Transparent Flame-Retardant PMMA for Optical Components

Copolymerize 2,4,5-tribromostyrene with methyl methacrylate (MMA) to produce optically clear, flame-retardant poly(methyl methacrylate) (PMMA). This is essential for manufacturing lenses, optical fibers, and light covers that must meet fire safety standards (e.g., UL-94 V-1/V-0) without sacrificing transparency [1]. The retention of optical clarity is a key advantage over opaque, additive-based flame retardant systems.

Development of Flame-Retardant Polyurethane Foams for High-Severity Applications

Employ 2,4,5-tribromostyrene-based polymer polyols in the production of flexible and rigid polyurethane foams. This formulation has been shown to enable foams to pass the stringent British Standard 5852, Part 2, Ignition Source 5 test, and improve heat release values per ASTM E-906 [1]. This application is particularly relevant for furniture, automotive seating, and insulation materials where superior fire performance is mandated.

Creation of High-Refractive-Index, Flame-Retardant Copolymers

Leverage the bromine atoms of 2,4,5-tribromostyrene to increase the refractive index of copolymers for specialized optical applications. Copolymers with MMA and other acrylics can be engineered for use in advanced optical devices, combining flame retardancy with the desired optical properties (e.g., for lenses, optical disks, and fiber cores) [1].

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